N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . This compound is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, including “this compound”, involves various synthetic approaches . The protocol involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Insecticidal Activity : Compounds incorporating thiadiazole moieties, similar to the target compound structure, have been synthesized and assessed for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. Such research underscores the potential agricultural applications of heterocyclic compounds in pest management (Fadda et al., 2017).
Anticancer Effects : Modifications of triazolopyridine compounds, by replacing the acetamide group with alkylurea, have demonstrated anticancer effects with reduced toxicity, indicating potential therapeutic applications in cancer treatment (Wang et al., 2015).
Antimicrobial Activity : Novel thieno[2,3-c]pyridazines, synthesized using specific starting materials, exhibited antibacterial activities. This suggests the utility of such compounds in developing new antimicrobial agents (Al-Kamali et al., 2014).
Antiviral Properties : Triazolopyridazine derivatives have shown promising activity against the hepatitis-A virus, highlighting their potential in antiviral therapy development (Shamroukh & Ali, 2008).
Future Directions
The future directions for “N-cyclopentyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” and similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
It’s suggested that similar compounds may inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in cell growth and proliferation .
Result of Action
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSCQYDBWJVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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